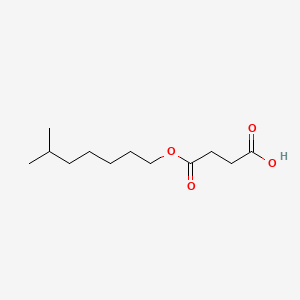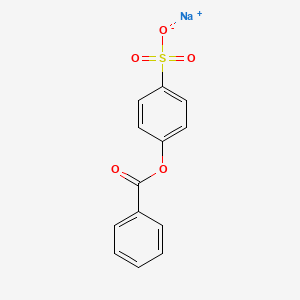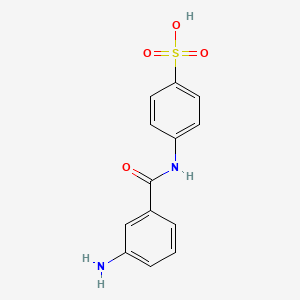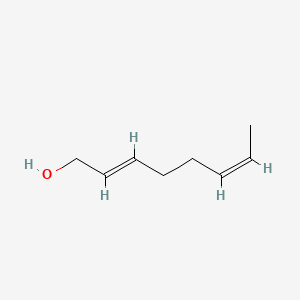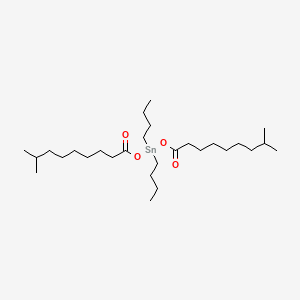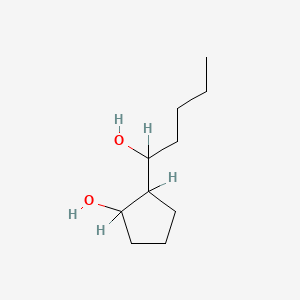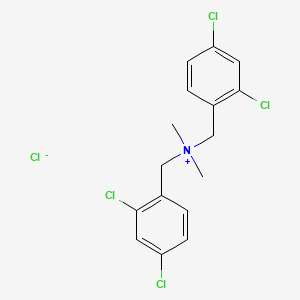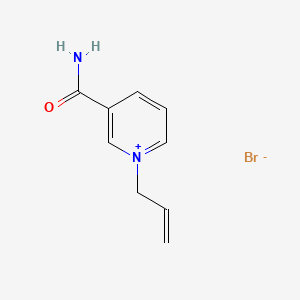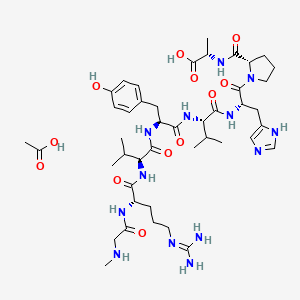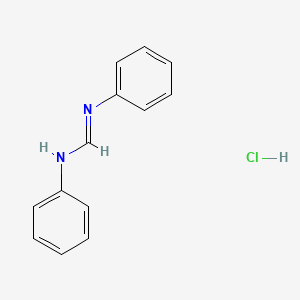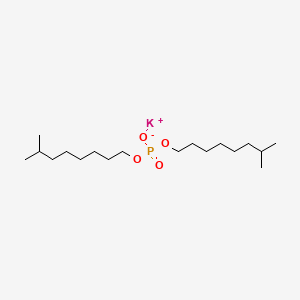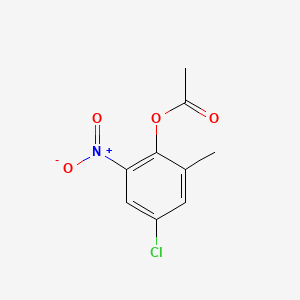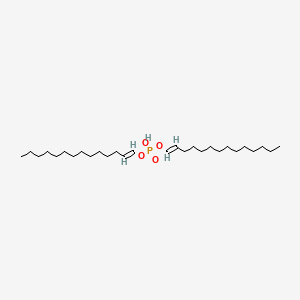
Ditetradecenyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecenyl hydrogen phosphate typically involves the reaction of tetradecenyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecenyl phosphorodichloridate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
similar compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ditetradecenyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates and phosphoric acids.
Reduction: Reduction reactions can convert this compound into phosphites.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various phosphates, phosphoric acids, and substituted phosphates .
Applications De Recherche Scientifique
Ditetradecenyl hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential role in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of ditetradecenyl hydrogen phosphate involves its ability to act as a hydrogen atom transfer (HAT) agent. This allows it to participate in the functionalization of C(sp3)–H bonds, which is a crucial step in many organic synthesis reactions. The compound generates phosphate radicals that facilitate these transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction of metals.
Dihexadecyl hydrogen phosphate: Used in the modification of carbon nanotubes for sensor applications.
Uniqueness
Ditetradecenyl hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct reactivity and functionalization capabilities compared to other organophosphorus compounds. Its ability to act as a HAT agent makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
64509-06-4 |
|---|---|
Formule moléculaire |
C28H55O4P |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
bis[(E)-tetradec-1-enyl] hydrogen phosphate |
InChI |
InChI=1S/C28H55O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3,(H,29,30)/b27-25+,28-26+ |
Clé InChI |
XKSJRFAHLKESRD-NBHCHVEOSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/OP(=O)(O/C=C/CCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCC=COP(=O)(O)OC=CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


